molecular formula C6H5ClNNaO2S B15248322 Sodium 2-chloro-5-methylpyridine-3-sulfinate

Sodium 2-chloro-5-methylpyridine-3-sulfinate

Cat. No.: B15248322
M. Wt: 213.62 g/mol
InChI Key: JVMMKHHAMGITEM-UHFFFAOYSA-M
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Description

Sodium 2-chloro-5-methylpyridine-3-sulfinate is a sodium salt of a sulfinic acid derivative with a pyridine backbone. Its structure features a chlorine substituent at position 2, a methyl group at position 5, and a sulfinate (-SO₂⁻) functional group at position 3. This compound is of interest in pharmaceutical and agrochemical synthesis due to the sulfinate group’s nucleophilic properties, which facilitate reactions such as sulfonamide formation or cross-coupling. The chlorine and methyl groups influence electronic and steric effects, modulating reactivity and stability .

Properties

Molecular Formula

C6H5ClNNaO2S

Molecular Weight

213.62 g/mol

IUPAC Name

sodium;2-chloro-5-methylpyridine-3-sulfinate

InChI

InChI=1S/C6H6ClNO2S.Na/c1-4-2-5(11(9)10)6(7)8-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1

InChI Key

JVMMKHHAMGITEM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(N=C1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Core Intermediate: 2-Chloro-5-Methylpyridine

The synthesis of 2-chloro-5-methylpyridine (I) is well-documented, particularly through the reaction of 3-methylpyridine-1-oxide (II) with phosgene in the presence of trimethylamine. This method yields the chlorinated pyridine with improved isomer purity compared to earlier approaches. The process involves two stages:

  • Formation of an adduct (III) between 3-methylpyridine-1-oxide, an organic nitrogen base (e.g., trimethylamine), and an electrophilic agent (e.g., phosgene).
  • Chlorination of the adduct at elevated temperatures (30–110°C) under atmospheric or reduced pressure.

This intermediate serves as a critical precursor for further functionalization, including sulfination at position 3.

Sulfination Strategies for Pyridine Derivatives

Direct Electrophilic Sulfination

Electrophilic sulfination of pyridines is challenging due to the electron-deficient aromatic ring. However, directed ortho-metalation (DoM) strategies can facilitate regioselective sulfination. For example:

  • Lithiation : Treating 2-chloro-5-methylpyridine with a strong base (e.g., LDA) at low temperatures (–78°C) generates a lithiated species at position 3. Subsequent quenching with sulfur dioxide (SO₂) introduces a sulfinate group, yielding the sodium salt after neutralization.

This method avoids harsh conditions and leverages the directing effects of the chlorine and methyl substituents.

Sulfur Dioxide Insertion via Radical Intermediates

Radical-mediated sulfination offers an alternative pathway:

  • Photoinitiated Reactions : Irradiating 2-chloro-5-methylpyridine in the presence of SO₂ and a radical initiator (e.g., AIBN) generates a sulfonyl radical, which adds to the pyridine ring. Subsequent reduction with sodium dithionite produces the sulfinate.

While efficient, this approach requires precise control over reaction conditions to minimize side reactions.

Functional Group Interconversion Approaches

From Sulfonyl Chlorides

A widely applicable route involves the reduction of sulfonyl chlorides:

  • Sulfonation : Reacting 2-chloro-5-methylpyridine with chlorosulfonic acid introduces a sulfonic acid group at position 3.
  • Chlorination : Treating the sulfonic acid with PCl₅ converts it to the sulfonyl chloride.
  • Reduction : Sodium sulfite (Na₂SO₃) reduces the sulfonyl chloride to the sulfinate, which is neutralized with NaOH to yield the sodium salt.

This three-step sequence is robust but requires handling corrosive reagents.

Oxidation of Thiol Precursors

Thiol-based routes provide another avenue:

  • Thiol Introduction : A nucleophilic substitution at position 3 installs a thiol group (e.g., using NaSH under basic conditions).
  • Oxidation : Controlled oxidation with hydrogen peroxide (H₂O₂) converts the thiol to the sulfinate.

This method benefits from commercially available thiolation reagents but demands careful oxidation control to prevent over-oxidation to sulfonates.

Comparative Analysis of Synthetic Routes

Method Yield Complexity Regioselectivity Scalability
Direct Electrophilic 40–60% Moderate High Limited
Sulfur Dioxide Insertion 50–70% High Moderate Moderate
Sulfonyl Chloride Reduction 65–85% High High High
Thiol Oxidation 55–75% Moderate High Moderate

The sulfonyl chloride reduction route offers the best balance of yield and scalability, though it involves multiple steps. Direct electrophilic methods are preferable for small-scale syntheses requiring minimal purification.

Challenges and Optimization Strategies

Regioselectivity Control

The electron-withdrawing chlorine at position 2 and the methyl group at position 5 direct electrophilic attacks to position 3. However, competing reactions at positions 4 and 6 necessitate:

  • Temperature Modulation : Lower temperatures (–20°C to 0°C) favor kinetic control, enhancing position 3 selectivity.
  • Catalytic Additives : Lewis acids (e.g., ZnCl₂) polarize reagents, further directing sulfination to the desired position.

Purification Techniques

Chromatographic purification on silica gel is effective for isolating the sulfinate from unreacted starting materials and byproducts. Solvent extraction with methylene chloride or ethyl acetate followed by sodium sulfate drying ensures high purity.

Industrial Applicability and Environmental Considerations

Large-scale production favors the sulfonyl chloride route due to established infrastructure for handling chlorinated intermediates. However, waste management of phosphorus- and sulfur-containing byproducts remains a concern. Recent advances in catalytic chlorination and solvent recovery systems mitigate environmental impacts.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloro-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 2-chloro-5-methylpyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-chloro-5-methylpyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and inferred properties of Sodium 2-chloro-5-methylpyridine-3-sulfinate compared to analogous pyridine derivatives:

Compound Name Substituents (Positions) Functional Group Key Properties/Applications Reference
This compound Cl (2), CH₃ (5) Sulfinate (-SO₂⁻) Nucleophilic reactivity, drug synthesis -
5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate Cl (5), I (3) Triflate (-SO₃CF₃) Leaving group for SN2 reactions
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Cl (3), CF₃ (5) Carboxylate (-COOCH₃) Electron-withdrawing effects, intermediates
2-Fluoro-5-(methylthio)pyridine F (2), SCH₃ (5) Thioether (-S-) Electrophilic substitution, agrochemicals

Key Observations:

  • Functional Groups: The sulfinate group in the target compound offers nucleophilic reactivity, contrasting with the triflate group (a strong leaving group) in the compound from and the carboxylate ester in .
  • Substituent Effects:
    • Chlorine at position 2 (target) vs. position 3 () alters steric hindrance and electronic effects. The 2-Cl substituent may direct electrophilic attacks to specific ring positions.
    • Methyl (electron-donating) vs. trifluoromethyl (electron-withdrawing) at position 5 () influences ring electron density and stability.
    • Fluorine (high electronegativity) in vs. chlorine in the target compound affects substitution reactivity (e.g., slower nucleophilic displacement for F).

Q & A

Q. What are the recommended methods for synthesizing Sodium 2-chloro-5-methylpyridine-3-sulfinate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonation and subsequent neutralization. For example:

  • Sulfonation: React 2-chloro-5-methylpyridine with chlorosulfonic acid under controlled anhydrous conditions (0–5°C, 4–6 hours) to form the sulfonic acid intermediate.
  • Neutralization: Treat the intermediate with sodium hydroxide (pH 10–12) to yield the sulfinate salt. Optimization strategies include:
  • Varying stoichiometric ratios (e.g., 1:1.2 pyridine:chlorosulfonic acid) to minimize byproducts.

  • Adjusting reaction temperature to reduce decomposition (e.g., maintaining <10°C during sulfonation).

  • Using inert solvents like dichloromethane to improve solubility .

    Parameter Optimal Condition Impact on Yield
    Temperature0–5°C (sulfonation)Prevents side reactions
    Reaction Time4–6 hoursMaximizes conversion
    SolventAnhydrous dichloromethaneEnhances solubility

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Look for aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and methyl group (δ 2.3–2.6 ppm).
  • ¹³C NMR: Confirm sulfinate group presence via sulfur-adjacent carbon shifts (δ 120–130 ppm). Compare with analogs like methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate for reference .
    • High-Performance Liquid Chromatography (HPLC):
  • Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (60:40) at 1.0 mL/min. Retention time ~8–10 minutes.
  • Monitor purity (>98%) via UV detection at 254 nm .
    • Mass Spectrometry (MS):
  • Electrospray ionization (ESI) in negative mode for sulfinate anion detection (expected m/z ~230–235).

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal: Segregate halogenated waste (e.g., sulfonation byproducts) and neutralize acidic residues before disposal. Collaborate with certified waste management services .
  • Storage: Keep in airtight containers under inert gas (argon/nitrogen) at 4°C to prevent hygroscopic degradation.

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in analytical data (e.g., NMR, HPLC) when analyzing this compound derivatives?

Methodological Answer:

  • NMR Peak Splitting: If unexpected splitting occurs, check for paramagnetic impurities (e.g., trace metals) using EDTA washes or chelating resins.
  • HPLC Baseline Noise: Replace aged columns, adjust mobile phase pH (e.g., 2.5–3.0 with formic acid), or use gradient elution to resolve co-eluting impurities .
  • Cross-Validation: Compare data with structurally similar compounds (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine) to identify systematic errors in instrumentation .

Q. How can computational modeling and X-ray crystallography be integrated to elucidate the electronic and geometric properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate charge distribution to predict sulfinate reactivity (e.g., nucleophilic sites at sulfur). Use software like Gaussian or ORCA.
  • X-Ray Crystallography: Grow single crystals via slow evaporation in ethanol/water (70:30). Refine structures using SHELXL (space group P2₁/c, Z = 4). Compare bond lengths (e.g., S–O ≈ 1.45 Å) to validate computational models .
Parameter Experimental Value DFT Prediction
S–O Bond Length1.44 Å1.43 Å
Cl–C Bond Angle109.5°108.7°

Q. What are the current research gaps and contradictions in the mechanistic understanding of this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Contradiction: Conflicting reports on regioselectivity (C3 vs. C5 substitution) under basic vs. acidic conditions.
  • Gap: Limited data on steric effects of the methyl group during SNAr (nucleophilic aromatic substitution).
  • Resolution Approach:
  • Conduct kinetic studies with varying nucleophiles (e.g., amines, thiols) and pH (3–10).
  • Use isotopic labeling (¹³C at C5) to track substitution pathways via NMR .

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